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Butyrylethyleneimine

Cat. No.: B086181
CAS No.: 10431-86-4
M. Wt: 113.16 g/mol
InChI Key: UFWIDNCIQKQRIJ-UHFFFAOYSA-N
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Description

Contextual Significance of N-Acylaziridine Chemistry in Modern Organic Synthesis and Materials Science

N-acylaziridines are recognized as important intermediates in organic synthesis due to the unique reactivity conferred by the three-membered ring and the electron-withdrawing nature of the acyl group. acs.orgnih.gov The ring strain of approximately 26 kcal/mol makes them susceptible to ring-opening reactions with a variety of nucleophiles, providing a pathway to highly functionalized amine derivatives. nih.gov This reactivity has been harnessed for the synthesis of complex molecules, including natural products and pharmaceuticals.

In materials science, N-acylaziridines, including Butyrylethyleneimine, have found utility in the development of polymers and adhesives. google.com Their ability to participate in polymerization reactions makes them valuable components in the formulation of specialized materials. For instance, they can be incorporated into polymerizable compositions to act as crosslinking agents, enhancing the properties of the final material. google.com The ring-opening of polyfunctional aziridines can generate crosslinked networks, a feature that is particularly useful in the formulation of structural adhesives. google.com

Historical Evolution of Research on Aziridine (B145994) Derivatives

The history of aziridine chemistry dates back to the late 19th century. Early research focused on the synthesis and fundamental reactivity of the parent aziridine and its simple derivatives. Over the decades, a deeper understanding of the influence of substituents on the aziridine ring and on the nitrogen atom has been developed.

The study of N-acylaziridines gained momentum as chemists recognized their enhanced stability and unique reactivity compared to their N-alkyl or N-H counterparts. A significant milestone in N-acylaziridine chemistry was the discovery of their rearrangement reactions. For example, under acidic conditions, N-acylaziridines can undergo rearrangement to form oxazolines, a transformation known as the Heine reaction. nih.govresearchgate.net This reaction, along with other nucleophilic ring-opening reactions, has been extensively studied and applied in various synthetic contexts. researchgate.net More recent research has focused on the development of catalytic and stereoselective methods for the synthesis and transformation of N-acylaziridines, further expanding their synthetic utility. nih.gov

Position of N-Butyrylaziridine within N-Acylaziridine Chemical Space

N-Butyrylaziridine, with the chemical formula C₆H₁₁NO, is a mono-functional N-acylaziridine. google.com Its structure consists of a three-membered aziridine ring with a butyryl group attached to the nitrogen atom.

Table 1: Chemical Properties of N-Butyrylaziridine
PropertyValue
CAS Number10431-86-4
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
AppearanceNot specified
Boiling PointNot specified
Melting PointNot specified
DensityNot specified

As a member of the N-acylaziridine family, the chemical behavior of N-Butyrylaziridine is largely dictated by the interplay between the strained aziridine ring and the butyryl group. The butyryl group, being an electron-withdrawing group, activates the aziridine ring towards nucleophilic attack. While specific research exclusively detailing the synthesis and reactivity of N-Butyrylaziridine is limited, its behavior can be inferred from the well-established chemistry of other N-acylaziridines.

General methods for the synthesis of N-acylaziridines, which would be applicable to N-Butyrylaziridine, often involve the acylation of the parent aziridine or the cyclization of suitable precursors. acs.org For instance, the reaction of ethyleneimine with butyryl chloride or a related acylating agent would be a direct route to N-Butyrylaziridine.

In terms of its applications, N-Butyrylaziridine has been identified as a useful component in polymerizable compositions, particularly in the formulation of acrylic adhesives. google.com It can be part of an initiator system for the polymerization of acrylic monomers. google.com In such systems, the N-Butyrylaziridine can function as a stabilizer for the initiator complex and can also participate in in-situ crosslinking reactions, thereby improving the adhesive properties and thermal stability of the resulting polymer. google.com This positions N-Butyrylaziridine as a valuable specialty chemical in the field of materials science.

A study investigating the growth inhibition of Bacillus subtilis included N-(Butyryl) aziridine among the tested compounds, suggesting an early interest in its biological activity. usda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B086181 Butyrylethyleneimine CAS No. 10431-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aziridin-1-yl)butan-1-one
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InChI

InChI=1S/C6H11NO/c1-2-3-6(8)7-4-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIDNCIQKQRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146382
Record name Butyrylethyleneimine
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Molecular Weight

113.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10431-86-4
Record name Butyrylethyleneimine
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Record name Butyrylethyleneimine
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Record name Butyrylethyleneimine
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Record name 1-BUTYRYLAZIRIDINE
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Reactivity and Reaction Mechanisms of N Butyrylaziridine and N Acylaziridine Derivatives

Ring-Opening Reactions of N-Acylaziridines

The high ring strain (26-27 kcal/mol) of the aziridine (B145994) core is the primary driving force for its ring-opening reactions. clockss.org The N-acyl group enhances the electrophilicity of the ring carbons, making them prone to attack by nucleophiles. These reactions are among the most important transformations of aziridines, providing access to β-functionalized alkylamines. mdpi.com The regioselectivity of these reactions—determining which of the two ring carbons is attacked—is a critical aspect and can be influenced by various factors, including the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. mdpi.com

The ring-opening of N-acylaziridines via nucleophilic attack is a fundamental process for creating functionalized amides. dicp.ac.cn In these reactions, the N-acyl group activates the aziridine, making it more reactive than non-activated N-alkyl or N-unsubstituted aziridines. clockss.org Generally, the reaction proceeds via an SN2-type mechanism. dicp.ac.cn

The regioselectivity of nucleophilic attack is highly dependent on the reaction conditions and the nature of the nucleophile. For N-acylaziridine-2-carboxylates, heteroatom nucleophiles typically attack the β-carbon (C3), leading to the formation of α-amino acid derivatives. clockss.org However, carbon-based nucleophiles often exhibit poor regioselectivity, and can also react with the ester functionality. clockss.org

A notable example of controlling regioselectivity involves pre-organizing the N-acylaziridine molecules at an organic-aqueous interface. ru.nl This orientation can make only one of the ring's carbon atoms accessible to the nucleophile. ru.nlrsc.org For instance, the ring opening of 1-alkanoyl-2-phenoxymethylaziridines by phosphate (B84403) ions at an interface proceeds with complete regioselectivity, as the aziridine orients itself to minimize contact between its hydrophobic parts and the aqueous layer. ru.nl This controlled orientation directs the nucleophilic attack to a specific carbon, a level of control not typically seen in homogenous organic solvents where mixtures of regioisomers are common. ru.nl In some systems, such as aziridine-containing cyclic tetrapeptides, the ring-opening is highly regioselective regardless of the nucleophile, aziridine substitution, or stereochemistry, suggesting that the constrained conformation of the macrocycle dictates the outcome. semanticscholar.org

N-Acylaziridine SubstrateNucleophileKey Finding on RegioselectivityReference
N-acylaziridine-2-carboxylatesHeteroatoms (O, N, S)Generally attacks the β-carbon (C3) to yield α-amino acid derivatives. clockss.org
N-acylaziridine-2-carboxylatesCarbon nucleophilesOften results in poor regioselectivity, with potential for attack at the ester group. clockss.org
1-Alkanoyl-2-phenoxymethylaziridinesPhosphate ionsComplete regioselectivity is achieved at an organic-aqueous interface due to molecular pre-organization. ru.nlrsc.org
Aziridine-containing cyclic tetrapeptidesVarious (e.g., NaN3, thiophenol)Exclusively forms 13-membered α3β macrocycles, indicating high regioselectivity dictated by the peptide backbone's conformation. semanticscholar.org
General N-acyl aziridinesRadical species (via electron transfer)Can be opened at the more substituted carbon center, a regioselectivity opposite to typical SN2 reactions. dicp.ac.cn

Transition metal catalysis offers a mild and selective alternative for the functionalization of aziridines, enabling cross-coupling reactions with various nucleophiles. mdpi.comnih.gov These methods provide access to biologically important β-functionalized alkylamines and can control both regioselectivity and stereochemistry. mdpi.com A variety of metals, including palladium, silver, nickel, rhodium, and titanium, have been employed to catalyze the ring-opening of N-acyl and N-sulfonyl aziridines. mdpi.comdicp.ac.cn

Palladium catalysts are widely used for the ring-opening of aziridines. mdpi.com These reactions often involve an initial oxidative addition of the aziridine C-N bond to a Pd(0) complex. mdpi.com This can lead to the formation of a zwitterionic intermediate or an azapalladacyclobutane, which can then undergo further reactions. mdpi.com Palladium-catalyzed methods have been developed for the desymmetrization of meso-N-acylaziridines with high enantioselectivity. nih.govfigshare.comnih.govacs.org For example, a diphosphine–palladium(II) catalyst can facilitate the ring-opening of N-acylaziridines with indoles to produce β-tryptamine derivatives in high yields and enantiomeric excess. nih.govfigshare.com The proposed mechanism involves the coordination of the palladium catalyst to the N-acylaziridine, followed by enantioselective attack by the indole (B1671886) nucleophile. nih.gov Palladium catalysis has also been used in domino reactions, where the ring-opening is followed by an intramolecular cyclization to build complex heterocyclic scaffolds like 1,4-benzoxazepines. mdpi.com

Silver(I) complexes have proven to be effective catalysts for the ring-opening of N-activated aziridines. mdpi.com Silver(I)-diene complexes, for instance, can catalyze the C-arylation of N-tosylaziridines with excellent regioselectivity. mdpi.com Silver(I) catalysis can also achieve a dual activation of both an aziridine and another functional group, such as a propargylic alcohol, triggering a cascade reaction that involves ring-opening and subsequent ring-closing to form N,O-heterocycles. mdpi.com Furthermore, silver(I) complexes with chiral diphosphine ligands have been used for the enantioselective aminolysis of N-tosylaziridines, providing a practical route to chiral vicinal diamine derivatives. researchgate.net

Besides palladium and silver, several other transition metals catalyze the ring-opening of N-acylaziridines.

Titanocene: Titanocene(III) complexes can catalyze the radical ring-opening of N-acylated aziridines through electron transfer. mdpi.comdicp.ac.cn This method is notable because it opens the ring to form the more highly substituted radical, a regioselectivity that is complementary to traditional SN2 reactions. dicp.ac.cn The process is effective for constructing quaternary carbon centers. mdpi.comdicp.ac.cn

Nickel: Nickel catalysts, which are often less expensive than palladium, can be used in cross-coupling reactions of N-sulfonyl aziridines with organozinc reagents (Negishi coupling). mdpi.com Oxidative addition of the aziridine to the nickel center is facile and proceeds by insertion into the less hindered C-N bond. mdpi.com

Rhodium: Rhodium catalysts have been used in reactions of N-acyl aziridines with vinyl N-triftosylhydrazones to synthesize vinyl azetidine (B1206935) derivatives through the formation of aziridinium (B1262131) ylide intermediates. mdpi.com

Zinc: Chiral zinc complexes, prepared from diethylzinc (B1219324) and chiral dialkyl tartrates, can catalyze the highly enantioselective ring-opening of symmetrical N-acylaziridines with arenethiols, affording trans-2-thio-(N-acylamino)cyclohexane derivatives with up to 88% enantiomeric excess. rsc.orgrsc.org

Catalyst SystemAziridine TypeReaction TypeKey FeatureReference
Palladium(II)-diphosphinemeso-N-acylaziridinesDesymmetrization with indolesHighly enantioselective C-C bond formation. nih.govfigshare.com
Silver(I)-diene complexesN-tosylaziridinesC-ArylationExcellent regioselectivity. mdpi.com
Titanocene(III)N-acylaziridinesRadical ring-openingOpens to the more substituted radical; forms quaternary centers. mdpi.comdicp.ac.cn
Nickel(II)N-sulfonyl aziridinesNegishi cross-couplingUses less expensive metal; attacks less hindered C-N bond. mdpi.com
Rhodium(II)N-acyl aziridinesReaction with vinyl carbenesForms aziridinium ylides to produce vinyl azetidines. mdpi.com
Zinc-chiral tartrateSymmetrical N-acylaziridinesRing-opening with thiolsHighly enantioselective C-S bond formation. rsc.orgrsc.org

Both Brønsted and Lewis acids can catalyze the ring-opening of N-acylaziridines. acs.orgresearchgate.net The acid activates the aziridine, typically by coordinating to either the nitrogen atom or the carbonyl oxygen. This activation facilitates nucleophilic attack or rearrangement. acs.org

The reaction pathway can be highly dependent on the choice of Lewis acid. Oxophilic Lewis acids, such as Yb(III) or Ti(IV), tend to coordinate to the carbonyl oxygen. acs.org This coordination enhances the electrophilicity of the aziridine ring carbons, promoting ring-opening by an external nucleophile. acs.org In contrast, more azaphilic ("orthogonal") Lewis acids like Cu(II) or Zn(II) may coordinate to the amide nitrogen, which can catalyze a rearrangement of the N-acylaziridine to an oxazoline (B21484), a process known as the Heine reaction. acs.orgnih.gov

The reaction of N-acylaziridines with strong acids like concentrated sulfuric acid can lead to a mixture of products, including oxazolines and amidoalcohols, via an ionic mechanism. researchgate.net In other cases, the reaction of an N-acylaziridine with an acid chloride first forms an acylaziridinium ion. bioorg.org This highly activated intermediate is then opened by the chloride anion nucleophile. bioorg.org Theoretical studies have explored the mechanism of acid-catalyzed isomerization to oxazolines, suggesting that an SNi (substitution nucleophilic internal) mechanism is plausible, particularly with weak nucleophiles present. acs.org Lewis acids like BF3·OEt2 are effective in promoting the ring expansion of N-acylaziridines to form oxazole (B20620) derivatives in a regio- and diastereoselective manner. mdpi.com

Silver(I)-Catalyzed Methodologies

Intramolecular Cyclization Following Ring-Opening

The high ring strain (approximately 113 kJ/mol) of the aziridine ring makes it susceptible to ring-opening reactions. acs.org In N-acylaziridines, this process can be followed by an intramolecular cyclization, leading to the formation of new heterocyclic systems. This tandem reaction sequence is a powerful strategy in organic synthesis.

The mechanism often begins with the cleavage of one of the carbon-nitrogen bonds of the aziridine ring. This can be promoted by acids, heat, or the presence of a nucleophile. In acid-catalyzed reactions, protonation of the acyl oxygen or the aziridine nitrogen can occur. Protonation of the nitrogen leads to an aziridinium ion, which is then opened by a nucleophile. Alternatively, thermolysis can cause heterolytic cleavage of a C-N bond, forming a zwitterionic intermediate. researchgate.net

Once the ring is opened, a transient intermediate is formed which contains a nucleophilic center and an electrophilic center. If these centers are suitably positioned within the molecule, a subsequent intramolecular reaction can occur to form a new, often more stable, five- or six-membered ring.

A common example of this pathway is the acid-catalyzed rearrangement of N-acylaziridines to form oxazolines. researchgate.netclockss.org The reaction proceeds via a zwitterionic intermediate, formed after the regioselective opening of the aziridine ring, which then undergoes intramolecular cyclization. researchgate.net Similarly, N-tosylaziridines bearing a tethered phenol (B47542) group can undergo a phenolate-induced intramolecular ring-opening cyclization to produce various benzoxacycles, such as 2,3-dihydrobenzofuran (B1216630) and chroman derivatives. rsc.org This process is highly regioselective and diastereoselective. rsc.org

Another pathway involves radical reactions. For instance, certain cyclopropane (B1198618) derivatives can undergo a radical ring-opening followed by intramolecular cyclization with an aromatic ring to yield dihydronaphthalene derivatives. beilstein-journals.org While this example involves cyclopropanes, similar radical-mediated ring-opening cyclizations are conceivable for aziridines.

The table below summarizes selected findings on intramolecular cyclization reactions following the ring-opening of aziridine derivatives.

Starting Material ClassReagent/ConditionIntermediateProduct ClassRef.
N-Acyl-2,2-dimethylaziridinesSilica gel / Lewis acidsZwitterionOxazolines researchgate.net
N-Tosylaziridines with tethered phenolTetrabutylammonium fluoride (B91410) (TBAF)Phenolate anionBenzoxacycles rsc.org
Activated AziridinesPropargyl alcohols / Zn(OTf)₂Amino ether3,4-Dihydro-2H-1,4-oxazines nih.gov

Aziridinium Ion and Ylide Intermediates in N-Acylaziridine Reactivity

Aziridinium ions and aziridinium ylides are key reactive intermediates that dictate many of the transformation pathways available to N-acylaziridines and their derivatives.

Aziridinium Ions are quaternary ammonium (B1175870) species formed by the reaction of the nucleophilic aziridine nitrogen with an electrophile, such as a proton from a Brønsted acid or a Lewis acid. ias.ac.inmdpi.comresearchgate.net The formation of the aziridinium ion further activates the strained ring towards nucleophilic attack, leading to ring-opening. mdpi.com For example, the treatment of N-acyl-2,2-dimethylaziridines with aqueous sulfuric acid leads to the formation of an aziridinium ion, which subsequently ring-opens to a stable carbocation. ias.ac.in This carbocation can then react with water (hydrolysis) or undergo rearrangement. ias.ac.in The regioselectivity of the ring-opening is often controlled by the substitution pattern on the aziridine ring, with cleavage occurring at the most substituted carbon to form the most stable carbocation intermediate. researchgate.net

Aziridinium Ylides are zwitterionic species that feature a positively charged nitrogen adjacent to a carbanion. They are typically generated by the reaction of an aziridine with a carbene, often generated from a diazo compound in the presence of a metal catalyst like rhodium or copper. nih.gov The increased pyramidalization at the nitrogen atom in acylaziridines enhances their nucleophilicity compared to less strained amides, facilitating the formation of these ylides. nih.gov

Once formed, aziridinium ylides are highly reactive and can undergo several transformations, most notably sigmatropic rearrangements. nih.gov The researchgate.netresearchgate.net-Stevens rearrangement and the researchgate.netorganic-chemistry.org-Sommelet-Hauser rearrangement are common pathways. nih.gov However, the reactivity of aziridinium ylides can be complex and is a subject of ongoing research, with outcomes influenced by steric effects and non-covalent interactions within the ylide intermediate. nih.gov These intermediates are crucial in reactions such as the one-carbon ring expansion of aziridines to azetidines. nih.govchemrxiv.org

The table below outlines the generation and fate of these key intermediates.

IntermediateGeneration MethodSubsequent Reaction PathwayProduct TypeRef.
Aziridinium IonProtonation (Brønsted/Lewis acid)Nucleophilic ring-openingAmidoalcohols, Rearranged amides ias.ac.in
Aziridinium YlideReaction with metal-carbenoid researchgate.netresearchgate.net-Stevens RearrangementAzetidines nih.govchemrxiv.org
Aziridinium YlideReaction with metal-carbenoid researchgate.netorganic-chemistry.org-Stevens RearrangementDehydropiperidines nih.gov

Other Transformation Pathways (e.g., Ring Expansion to Azetidines)

Beyond intramolecular cyclizations following ring-opening, N-acylaziridines undergo various other synthetically valuable transformations, with ring expansion reactions being particularly significant. These reactions allow for the conversion of the strained three-membered ring into larger, more complex heterocyclic structures.

Ring Expansion to Azetidines: A prominent example is the one-carbon ring expansion of aziridines to form four-membered azetidines. This transformation can be achieved by reacting an N-acylaziridine with a diazo compound in the presence of a suitable catalyst. nih.govchemrxiv.org The reaction proceeds through the formation of an aziridinium ylide intermediate, as discussed previously. This ylide can then undergo a researchgate.netresearchgate.net-Stevens rearrangement, where the carbon adjacent to the ylidic carbanion migrates to the nitrogen, resulting in the expansion of the ring by one carbon atom. chemrxiv.org This method provides an attractive route to enantiomerically enriched azetidines, which are important building blocks in medicinal chemistry. nih.govchemrxiv.org Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze this transformation with high stereocontrol. nih.gov

Ring Expansion to Oxazolines: As mentioned earlier, the acid-catalyzed rearrangement of N-acylaziridines is a well-established method for synthesizing five-membered oxazoline rings. clockss.org This transformation is highly regioselective and represents a formal [3+2] cycloaddition pathway, where the C-C bond of the aziridine is cleaved and a new ring is formed with the acyl group. Lewis acids like boron trifluoride etherate (BF₃·Et₂O) are commonly used to promote this rearrangement, which proceeds with retention of configuration at the stereogenic centers. clockss.org

[3+2] Cycloadditions: N-acylaziridines can also act as three-atom synthons in [3+2] cycloaddition reactions with various unsaturated partners like alkenes, aldehydes, and nitriles. These reactions, often catalyzed by transition metals or Lewis acids, lead to the formation of five-membered heterocyclic rings such as pyrrolidines. organic-chemistry.org For example, a titanium-catalyzed radical formal [3+2] cycloaddition between N-acylaziridines and alkenes provides a redox-neutral pathway to pyrrolidines. organic-chemistry.org

The following table summarizes these alternative transformation pathways.

Transformation TypeReagent/CatalystKey IntermediateProduct ClassRef.
One-Carbon Ring ExpansionDiazo compound / Enzyme (P450)Aziridinium ylideAzetidines nih.govchemrxiv.org
Ring ExpansionLewis Acid (e.g., BF₃·Et₂O)Zwitterion/CarbocationOxazolines clockss.org
[3+2] CycloadditionAlkenes / Ti catalystRadicalPyrrolidines organic-chemistry.org

Computational Chemistry in Elucidating N Butyrylaziridine Reactivity and Polymerization

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. sumitomo-chem.co.jpnih.govnsps.org.ng It allows for the detailed examination of electronic structures and energy profiles of chemical reactions. mdpi.com DFT calculations are employed to predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic characteristics, which are crucial for understanding the behavior of N-butyrylaziridine. jstar-research.com The choice of the functional and basis set is critical for the accuracy of DFT calculations and must be carefully considered for the specific system and properties being investigated. sumitomo-chem.co.jpnih.gov

Characterization of Transition States and Intermediates

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state, and may involve one or more transient species called intermediates. youtube.com DFT calculations are invaluable for locating and characterizing these fleeting structures. researchgate.netrsc.org A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by a frequency calculation, which should yield one and only one imaginary frequency corresponding to the reaction coordinate. reddit.comyoutube.com

Intermediates, on the other hand, are local minima on the reaction pathway and can, in principle, be isolated. youtube.com Computational studies can reveal the geometries, energies, and electronic properties of both transition states and intermediates, providing a detailed picture of the reaction mechanism. researchgate.netresearchgate.net For instance, DFT calculations can support a stepwise mechanism by identifying a stable intermediate and the transition states connecting it to the reactants and products. researchgate.net

The following table illustrates the type of data that can be obtained from DFT calculations for characterizing transition states and intermediates.

ParameterDescriptionTypical Calculated Value
Geometry Bond lengths, bond angles, and dihedral angles of the molecular structure.Angstroms (Å) and degrees (°)
Relative Energy The energy of the transition state or intermediate relative to the reactants.kcal/mol or kJ/mol
Imaginary Frequency The single negative frequency component of a transition state's vibrational modes.cm⁻¹
Zero-Point Energy The vibrational energy of a molecule at 0 K.kcal/mol or kJ/mol
Gibbs Free Energy Thermodynamic potential that can be used to predict the spontaneity of a process.kcal/mol or kJ/mol

This table is for illustrative purposes and the values would be specific to the N-butyrylaziridine reaction being studied.

Prediction of Reaction Pathways and Selectivity

DFT calculations are instrumental in predicting the most likely reaction pathways and understanding the selectivity of a reaction. rsc.orgrsc.org By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which corresponds to the most favorable reaction mechanism. rsc.orgnih.gov This involves calculating the energies of various possible transition states and intermediates to determine the kinetic and thermodynamic favorability of different routes. rsc.org

Computational approaches can be used to explore a vast chemical space of possible reactions, which would be computationally prohibitive to investigate exhaustively. rsc.org Strategies that combine chemical theory and heuristics can efficiently search for plausible reaction paths. rsc.org The ability to predict reaction outcomes without prior knowledge of the products or mechanisms is a significant advantage of these computational methods. nih.gov For N-butyrylaziridine, this could involve predicting whether a reaction will proceed via a specific stereochemical pathway or favor one regioisomer over another.

The table below outlines key factors that can be predicted using DFT to determine reaction pathways and selectivity.

Predicted PropertyDescriptionRelevance to N-Butyrylaziridine
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.Lower Ea indicates a faster, more favorable pathway.
Reaction Energy (ΔErxn) The overall energy change of a reaction.Determines the thermodynamic stability of products.
Regioselectivity The preference for bond formation at one position over another.Predicts the site of nucleophilic or electrophilic attack on the aziridine (B145994) ring.
Stereoselectivity The preference for the formation of one stereoisomer over another.Determines the 3D arrangement of atoms in the product.

This table is for illustrative purposes and the values would be specific to the N-butyrylaziridine reaction being studied.

Analysis of Electronic Structure and Substituent Effects

The electronic structure of a molecule dictates its reactivity. nsps.org.ng DFT provides a means to analyze the distribution of electrons within N-butyrylaziridine and how this is influenced by substituent groups. unizin.org Substituent effects are governed by a combination of inductive and resonance effects. unizin.orglibretexts.org Inductive effects involve the donation or withdrawal of electrons through sigma bonds due to differences in electronegativity, while resonance effects involve the delocalization of electrons through pi systems. unizin.orglibretexts.org

By calculating properties such as molecular orbitals (HOMO and LUMO), charge distributions, and electrostatic potentials, researchers can rationalize and predict how different substituents on the butyryl group or the aziridine ring will affect the reactivity of N-butyrylaziridine. nih.govajchem-a.com For example, electron-withdrawing groups can make the aziridine ring more susceptible to nucleophilic attack, while electron-donating groups might have the opposite effect. researchgate.net This analysis is crucial for designing derivatives of N-butyrylaziridine with tailored reactivity. nih.govntu.edu.tw

The following table summarizes the key electronic properties and substituent effects that can be analyzed using DFT.

Electronic Property / EffectDescriptionImpact on N-Butyrylaziridine Reactivity
Highest Occupied Molecular Orbital (HOMO) The outermost orbital containing electrons.Its energy level relates to the molecule's ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital (LUMO) The innermost orbital without electrons.Its energy level relates to the molecule's ability to accept electrons (electrophilicity).
Inductive Effect Electron donation or withdrawal through σ-bonds. unizin.orgInfluences the polarity of bonds and the stability of charged intermediates.
Resonance Effect Electron delocalization through π-systems. unizin.orgCan stabilize or destabilize reactive intermediates and transition states.
Atomic Charges The distribution of electron density on individual atoms.Identifies potential sites for nucleophilic or electrophilic attack.

This table is for illustrative purposes and the values would be specific to the N-butyrylaziridine molecule.

Molecular Dynamics Simulations for Conformational and Mechanistic Insights

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. wikipedia.org This technique is particularly useful for studying the conformational flexibility of molecules like N-butyrylaziridine and how these conformations influence its reactivity. nih.govnih.gov By simulating the molecule in a realistic environment, such as in a solvent, MD can reveal the preferred shapes and orientations that the molecule adopts. nih.govglycoforum.gr.jp

MD simulations can be used to explore the conformational landscape of N-butyrylaziridine, identifying stable conformers and the energy barriers between them. nih.gov This information is crucial because the reactivity of a molecule can be highly dependent on its three-dimensional structure. For example, a particular conformer might be more pre-disposed to react in a certain way due to the spatial arrangement of its functional groups. Furthermore, MD simulations can provide insights into the initial steps of a reaction, such as the approach of a reactant to the N-butyrylaziridine molecule. dovepress.com

Quantum Chemical Calculations for Polymerization Processes

The polymerization of N-butyrylaziridine is a complex process involving multiple reaction steps. Quantum chemical calculations, particularly DFT, are essential for elucidating the mechanisms of these polymerization reactions. rsc.orgrsdjournal.org These calculations can be used to study the initiation, propagation, and termination steps of the polymerization process at the electronic level.

By modeling the reaction of an initiator with the N-butyrylaziridine monomer, researchers can determine the most likely initiation pathway. Subsequent calculations can then model the addition of further monomer units to the growing polymer chain, providing insights into the propagation mechanism and the factors that control the polymer's structure and molecular weight. Quantum chemical calculations can also help in understanding the factors that lead to the termination of the polymer chain. The insights gained from these computational studies can be invaluable for designing and controlling the synthesis of polymers derived from N-butyrylaziridine with specific properties. rsc.org

Materials Science Applications Derived from N Butyrylaziridine and Its Polymers

Utilization as Cross-linking Agents in Polymeric Materials

Cross-linking is a chemical process that forms bonds between polymer chains, creating a three-dimensional molecular network. sigmaaldrich.com This process transforms materials from potentially soluble, individual chains into an insoluble, more robust system, significantly enhancing mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.comresearchgate.net Aziridine-functional materials, including N-butyrylaziridine, have been effectively used as cross-linking agents, particularly in acrylic-based polymers and pressure-sensitive adhesives. google.com

The cross-linking mechanism involves the ring-opening of the aziridine (B145994) group, which can react with complementary functional groups present on polymer backbones, such as carboxylic acids. In some systems, such as two-part acrylic adhesives, polyaziridines can be generated in situ, acting as a cross-linking agent for the acrylic polymer. google.com The extent of cross-linking, or cross-link density, is a critical parameter that can be adjusted to achieve desired material properties. sigmaaldrich.com For example, increasing the amount of a cross-linker can improve the cohesive and adhesive strength of a material at elevated temperatures. google.com

Table 1: Impact of Aziridine-Based Cross-linking on Polymer Properties
PropertyEffect of Cross-linkingRationaleSource
Thermal StabilityIncreasedThe formation of a 3D network restricts polymer chain mobility at higher temperatures. google.com
Adhesive StrengthImprovedEnhances the internal strength (cohesion) of the adhesive layer. google.comgoogle.com
Chemical ResistanceEnhancedThe networked structure prevents solvent molecules from dissolving the polymer. sigmaaldrich.com
Mechanical ToughnessIncreasedDistributes stress across the polymer network, preventing crack propagation. google.com

Engineering of Functional Poly(ethyleneimine) and Polyaziridine Architectures

N-Butyrylaziridine can be polymerized via ring-opening polymerization to create poly(N-butyrylaziridine), a functional variant of poly(ethyleneimine) (PEI). This process allows for the engineering of unique polymer architectures where the properties are dictated by the repeating butyryl side group. The synthesis of such specialized polymers is a core focus of polymer chemistry, aiming to create macromolecules with tailored functionalities. wikipedia.orgethz.ch

These engineered polymers can be designed as:

Homopolymers: Consisting solely of repeating N-butyrylaziridine units.

Copolymers: Where N-butyrylaziridine is polymerized along with other monomers to combine different properties into a single material.

Graft Polymers: Where poly(N-butyrylaziridine) chains are grown from or attached to a different polymer backbone, modifying its surface properties or bulk characteristics.

The ability to tailor the composition and structure allows for precise control over the final material's properties. nih.gov For instance, incorporating N-butyrylaziridine into a polymer structure can improve its adhesion to certain plastics. google.com The development of catalysts, such as Ziegler-Natta systems, has been pivotal in controlling the polymerization of various monomers to achieve specific polymer structures. msu.edu

Development of Advanced Adhesive Systems

N-Butyrylaziridine and other aziridine-functional molecules are key components in the formulation of advanced adhesives, particularly for bonding substrates with low surface energy, such as polyethylene (B3416737) and polypropylene. google.comgoogle.com These plastics are notoriously difficult to bond using conventional adhesives due to their non-polar, chemically inert surfaces. google.com

Adhesive systems incorporating aziridines can overcome this challenge. They are often formulated as two-part systems where the reactive components are mixed just before application. google.com A typical system might include:

Part A: A blend of acrylic monomers (e.g., methyl methacrylate) and an aziridine-functional material. google.com

Part B: An initiator system, often based on an organoborane amine complex, which is activated by an amine-reactive compound. google.com

When mixed, the initiator triggers the polymerization of the acrylic monomers, while the aziridine component can serve multiple roles. It can act as a cross-linker to improve the cohesive strength of the cured adhesive and, crucially, the polymer derived from the ring-opening of the aziridine can improve adhesion to higher surface energy plastics like nylon. google.comgoogle.com These adhesive compositions demonstrate excellent cohesive and adhesive strength, even at elevated temperatures, making them suitable for structural applications. google.comepo.org

Table 2: Representative Components in an Aziridine-Functional Adhesive System
Component TypeExampleFunctionSource
Polymerizable MonomerMethyl Methacrylate (B99206), Alkyl Acrylate (B77674)Forms the main polymer backbone of the adhesive. google.com
Functional Additive1-ButyrylaziridineImproves adhesion and can act as a cross-linker. google.com
Initiator ComplexOrganoborane Amine ComplexInitiates the polymerization reaction upon activation. google.com
Activator (Amine-Reactive Compound)Isocyanate, Acid ChlorideBreaks the organoborane amine complex to release the boren initiator. google.com
Elastomeric ToughenerRubbery polymersImproves fracture toughness and impact resistance. google.com

Integration into Specialized Polymeric Composites and Coatings

The utility of N-butyrylaziridine extends to the formulation of specialized polymeric composites and coatings. google.comuniquepolymersystems.com In these applications, the aziridine functionality is used to enhance the interaction between different components of the material or to impart specific surface properties.

Polymeric Composites: These materials consist of a polymer matrix reinforced with a filler, such as glass or carbon fibers. mdpi.com A significant challenge in composite design is ensuring strong adhesion between the matrix and the filler to allow for effective stress transfer. Aziridine-functional polymers or additives can be used to treat the surface of fillers, acting as a "sizing" or "coupling" agent. This surface modification improves the interfacial bonding, leading to a composite with superior mechanical properties. mdpi.com

Protective and Functional Coatings: N-Butyrylaziridine and its polymers can be incorporated into coating formulations to improve their adhesion and durability. google.comgoogle.com For example, a primer containing these materials can be applied to a substrate to promote the bonding of a subsequent topcoat. uniquepolymersystems.com The cross-linking capability of the aziridine groups helps to form a tough, resilient coating that can protect the underlying material from corrosion, abrasion, and chemical attack. chimicalombarda.com

Table 3: Applications of N-Butyrylaziridine in Composites and Coatings
Application AreaRole of N-ButyrylaziridineResulting BenefitSource
Fiber-Reinforced CompositesActs as a sizing agent on fibers.Improves fiber-matrix adhesion and load-carrying capacity. mdpi.com
Protective Industrial CoatingsServes as a cross-linker in the coating formulation.Enhances chemical resistance, abrasion resistance, and durability. google.comchimicalombarda.com
Adhesion-Promoting PrimersModifies the substrate surface for better bonding.Improves adhesion of topcoats to difficult-to-bond surfaces. google.comuniquepolymersystems.com
Thermally Stable CoatingsForms a cross-linked network.Increases the thermal stability of the cured coating. google.com

Future Research Directions and Unexplored Avenues in N Butyrylaziridine Chemistry

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods for N-butyrylaziridine and other N-acylaziridines is a critical area of future research. Traditional methods for aziridination often rely on stoichiometric reagents and harsh reaction conditions. Future innovations will likely focus on catalytic, atom-economical processes that utilize greener solvents and energy sources.

One promising direction is the use of metal-free catalytic systems. For instance, graphene oxide has been shown to promote the nitrene insertion into olefins in water, offering a green and operationally simple route to activated aziridines. rsc.orgresearchgate.net This approach, which can be performed at room temperature, boasts high yields and diastereoselectivity, and the catalyst can be recycled. rsc.org Another sustainable strategy involves the use of N-aminopyridinium salts as nitrene precursors under visible-light irradiation, which eliminates the need for external oxidants and precious transition metals. nih.gov This method is scalable and adaptable to photoflow conditions, representing a significant step towards more sustainable aziridination processes. nih.gov

Furthermore, one-pot syntheses starting from readily available precursors like 2-amino-alcohols represent a step-economic approach. mdpi.com Performing these reactions in environmentally friendly solvents like water or utilizing solvent-free conditions further enhances their green credentials. mdpi.com Future work will likely explore a broader range of substrates and catalysts for these green methodologies, with a specific focus on optimizing conditions for the synthesis of N-butyrylaziridine.

A summary of innovative green synthesis strategies for activated aziridines is presented in the table below.

Synthesis StrategyKey FeaturesCatalyst/PromoterSolventReference
Metal-Free Nitrene InsertionHigh yields, high diastereoselectivity, recyclable catalystGraphene OxideWater rsc.orgresearchgate.net
Photoexcited Azoxy-TriazenesMetal- and oxidant-free, visible light, scalableNone (direct photoexcitation)Not specified nih.gov
One-Pot Tosylation/CyclizationStep-economic, high yieldsK2CO3 or KOHAcetonitrile or Water/DCM mdpi.com
Electrochemical AziridinationTransformation of unactivated alkenes, diverse building blocksThianthrenium saltsNot specified rsc.org

Precision Polymerization for Tailored Macromolecular Structures

The polymerization of N-butyrylaziridine and other N-acylaziridines opens up avenues for the creation of novel polymers with well-defined architectures and functionalities. Future research in this area will undoubtedly focus on achieving higher levels of control over the polymerization process to synthesize tailored macromolecular structures.

Living anionic ring-opening polymerization (AROP) has emerged as a powerful technique for the controlled synthesis of poly(N-acylaziridine)s. mpg.deacs.orgnih.gov This method allows for the preparation of polymers with predictable molecular weights and narrow molecular weight distributions. acs.org A significant innovation in this area is the development of AROP systems that are tolerant to protic impurities like water and alcohols, which simplifies the experimental setup and broadens the scope of applicable monomers and initiators. acs.orgresearchgate.net Future efforts will likely focus on expanding the library of functional initiators and monomers for the living AROP of N-butyrylaziridine, enabling the synthesis of complex architectures such as block copolymers, star polymers, and gradient copolymers. mpg.dersc.org

Another exciting frontier is the regioselective chain-growth polymerization of vinyl aziridines, which can produce novel nitrogen-rich polymers with specific microstructures that are inaccessible through other methods. nih.gov Palladium catalysis has been instrumental in achieving high regioselectivity in these polymerizations. nih.gov Future research will likely explore other catalytic systems and monomer designs to gain even greater control over the polymer microstructure, leading to materials with unique properties and applications. The development of organocatalytic systems for the ring-opening polymerization of N-sulfonyl aziridines also presents a metal-free approach to synthesizing well-controlled polysulfonamide-based copolymers. rsc.org

The table below summarizes key aspects of precision polymerization techniques for activated aziridines.

Polymerization TechniqueKey FeaturesCatalyst SystemResulting Polymer ArchitectureReference
Living Anionic ROP (AROP)Controlled molecular weight, narrow dispersity, tolerance to protic impuritiesAlkali metal initiatorsLinear, block, star, gradient copolymers mpg.deacs.orgnih.govacs.orgresearchgate.netrsc.org
Regioselective Chain-Growth PolymerizationControl over microstructure, novel polyamine regioisomersPalladium-phosphoramiditeLinear polymers with defined amine spacing nih.gov
Organocatalytic Sequential ROPMetal-free, synthesis of block copolymersPhosphazene basesBlock copolymers (e.g., poly(ester)-block-polysulfonamide) rsc.org

Synergistic Experimental and Computational Approaches

The integration of experimental and computational chemistry is a powerful strategy for accelerating the discovery and optimization of reactions involving N-butyrylaziridine. Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, understanding the origins of selectivity, and predicting the reactivity of new substrates and catalysts. mdpi.comdicp.ac.cnacs.orgmdpi.comias.ac.inrsc.orgresearchgate.netrsc.org

In the context of N-acylaziridine chemistry, computational studies have provided crucial insights into the ring-opening mechanisms. For example, DFT calculations have been used to confirm that the titanocene-catalyzed radical ring-opening of N-acylaziridines proceeds through a concerted electron transfer process. mdpi.comdicp.ac.cn Similarly, computational studies have rationalized the regioselectivity observed in palladium-catalyzed cross-coupling reactions of aziridines by analyzing the interactions between the catalyst and the substrate in the transition state. acs.orgresearchgate.net

Future research will see an even deeper integration of experimental and computational approaches. This synergy will be crucial for:

Designing novel catalysts: Computational screening can identify promising catalyst candidates before they are synthesized and tested in the lab.

Predicting reaction outcomes: Accurate computational models can predict the regioselectivity and stereoselectivity of new reactions, guiding experimental efforts.

Unraveling complex reaction networks: Computational studies can help to deconvolute complex reaction pathways and identify key intermediates and transition states.

The collaboration between experimentalists and computational chemists will be essential for tackling the challenges in N-butyrylaziridine chemistry and unlocking its full synthetic potential. acs.orgrsc.org

Exploration of Novel Catalytic Systems

The discovery of novel catalytic systems is paramount to expanding the synthetic utility of N-butyrylaziridine. While significant progress has been made with transition metal catalysts based on palladium, acs.orgresearchgate.netnih.gov nickel, acs.orgnih.gov rhodium, mdpi.com and copper, mdpi.com there is still ample room for innovation.

Future research will likely focus on several key areas:

Earth-Abundant Metal Catalysts: Developing catalysts based on earth-abundant and non-toxic metals like iron and manganese is a major goal for sustainable chemistry. acs.org

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for various transformations of N-acylaziridines, including ring-opening reactions and polymerizations. rsc.orgru.nlrsc.org For example, aminium radical-cation salts have been shown to catalyze the Friedel–Crafts-type alkylation of arenes with activated aziridines. acs.org

Photoredox Catalysis: Light-driven catalytic processes can enable unique transformations under mild conditions. Photoredox catalysis has been successfully applied to the coupling of aldehydes with N-tosyl styrenyl aziridines. mdpi.com

Heterometallic Catalysis: The use of catalysts containing two or more different metal centers can lead to synergistic effects and enable novel reactivity. Heterometallic Co/Pd complexes have been explored for the ring-opening copolymerization of aziridines with carbon monoxide. nih.gov

Enantioselective Catalysis: The development of new chiral catalysts for the asymmetric synthesis and transformation of N-butyrylaziridine is a major ongoing challenge. This includes the design of new chiral ligands for transition metal catalysts and the development of novel chiral organocatalysts. nih.govresearchgate.netbeilstein-journals.orgnih.gov

The exploration of these novel catalytic systems will undoubtedly lead to new and efficient methods for the synthesis of a wide range of valuable nitrogen-containing compounds from N-butyrylaziridine.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Butyrylethyleneimine, and how should experimental parameters be documented?

  • Methodology :

  • Follow validated synthesis routes (e.g., nucleophilic substitution or condensation reactions), specifying reagents, solvents, and catalysts .
  • Document reaction conditions (temperature, pressure, time) and purification methods (distillation, chromatography) in the "Materials and Methods" section, adhering to reproducibility standards .
  • Report yields, purity (via HPLC or GC-MS), and spectroscopic data (NMR, IR) in tabular form (Table 1) .
    • Example Data Table :
ParameterValue/DescriptionInstrumentation
Reaction Temperature80°C ± 2°CThermostatic Reactor
CatalystPd/C (5% w/w)-
Yield72%Gravimetric Analysis
Purity>98% (HPLC)Agilent 1260 Infinity II HPLC

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Methodology :

  • Use ¹H/¹³C NMR to confirm molecular structure and purity .
  • IR Spectroscopy to identify functional groups (e.g., ethyleneimine ring vibrations at ~1650 cm⁻¹) .
  • Mass Spectrometry for molecular weight validation .
  • Include raw spectral data in supplementary materials and summarize critical peaks in tables .
    • Example Data Table :
TechniqueKey Peaks/DataInterpretation
¹H NMRδ 2.8 (t, 2H, CH₂), δ 3.4 (m, 4H)Ethyleneimine ring protons
IR1652 cm⁻¹ (C=N stretch)Confirmation of imine group

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and existing literature on this compound’s reactivity?

  • Methodology :

  • Conduct a systematic literature review to identify discrepancies in reaction conditions or analytical methods .
  • Replicate conflicting studies with controlled variables (e.g., solvent polarity, catalyst loading) to isolate contributing factors .
  • Apply statistical error analysis (e.g., confidence intervals, ANOVA) to assess data reliability .
  • Use empirical contradiction frameworks to evaluate whether anomalies arise from methodological biases or novel chemical behavior .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodology :

  • Design a factorial experiment to test variables (e.g., catalyst type, temperature, solvent ratio) .
  • Use response surface methodology (RSM) to model optimal conditions .
  • Validate results with triplicate runs and report standard deviations .
    • Example Data Table :
CatalystTemperature (°C)Solvent Ratio (v/v)Yield (%) ± SD
Pd/C801:272 ± 1.5
NiCl₂701:358 ± 2.1

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map reaction pathways and transition states .
  • Validate models with experimental kinetic data (e.g., rate constants) .
  • Compare computed spectroscopic profiles (e.g., NMR chemical shifts) with empirical data to refine accuracy .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodology :

  • Use non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Apply Bland-Altman plots or Cohen’s kappa to assess inter-assay variability .

Q. How should researchers address ethical considerations in handling hazardous intermediates during synthesis?

  • Methodology :

  • Follow institutional safety protocols for toxic waste disposal and personal protective equipment (PPE) .
  • Document risk assessments and mitigation strategies in the "Experimental" section .

Reproducibility and Collaboration

Q. What steps ensure reproducibility of this compound studies across laboratories?

  • Methodology :

  • Provide detailed synthetic protocols (e.g., reagent lot numbers, equipment calibration) .
  • Share raw data (spectra, chromatograms) in open-access repositories .

Q. How can collaborative teams design multi-institutional studies on this compound’s applications?

  • Methodology :

  • Define milestones and task distribution using project management tools (e.g., Gantt charts) .
  • Standardize protocols through inter-lab calibration and shared reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.